TYR-C-PEPTIDE HUMAN
Description
Properties
CAS No. |
139532-11-9 |
|---|---|
Molecular Formula |
C162H268N50O54 |
Molecular Weight |
3780.16 |
Origin of Product |
United States |
Advanced Molecular and Conformational Characterization of Tyr C Peptide Human
Elucidation of Solution-State Conformation through Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of peptides in solution at atomic resolution. For a peptide such as TYR-C-PEPTIDE HUMAN, this process begins with the sequential assignment of proton (¹H) resonances using a combination of through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) experiments. nih.govresearchgate.net The pattern of Nuclear Overhauser Effect (NOE) connectivities, which arise between protons close in space (typically <5 Å), provides the primary structural constraints. For instance, the observation of strong sequential dNN(i, i+1) NOEs alongside medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs is indicative of α-helical structures, while patterns of strong dαN(i, i+1) connectivities suggest more extended β-strand or random coil conformations. stanford.edu
The chemical shifts of protons, particularly the α-proton (Hα), are also highly sensitive to local secondary structure. Deviations from random coil values, compiled in a Chemical Shift Index (CSI), can corroborate secondary structure assignments made from NOE data. researchgate.net Furthermore, three-bond J-coupling constants (³JHNα), which relate to the backbone dihedral angle φ via the Karplus equation, offer additional crucial constraints. Small values (<6 Hz) are characteristic of α-helices, whereas larger values (>8 Hz) are typical for β-sheets. stanford.edu NMR studies on related C-peptides and tyrosinase-derived peptides have successfully used this methodology to reveal defined secondary structures, such as β-turns and helical segments, even in short, flexible molecules. researchgate.netstanford.edu
Table 1: Key NMR Parameters for Peptide Structure Determination
| NMR Parameter | Information Provided | Typical Values and Interpretation |
|---|---|---|
| NOE (Nuclear Overhauser Effect) | Inter-proton distances (<5 Å) | - dαN(i, i+1): Short distance suggests extended conformation.
dNN(i, i+1): Short distance suggests helical/turn conformation.dαN(i, i+3), dαβ(i, i+3): Medium-range NOEs are hallmarks of α-helices. |
| ³JHNα Coupling Constant | Backbone dihedral angle (φ) | - < 6 Hz: Consistent with α-helical structure.
> 8 Hz: Consistent with β-sheet structure.6-8 Hz: Ambiguous or conformationally averaged. |
| Chemical Shift Index (CSI) | Secondary Structure Propensity | - Hα shifts downfield from random coil values suggest β-sheet.
|
Assessment of Secondary Structure and Folding Dynamics via Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biorxiv.org In the far-UV region (190-250 nm), the CD spectrum of a peptide is dominated by the amide backbone and is highly characteristic of its secondary structure. acs.org
α-helices show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. mdpi.com
β-sheets display a negative band near 217 nm and a positive band around 195 nm. mdpi.com
Random coil or disordered structures are characterized by a strong negative band below 200 nm. mdpi.com
Polyproline II (PPII) helices , a structure observed in human C-peptide, show a characteristic negative peak around 198 nm and a weaker negative peak near 226 nm. mdpi.com
By applying deconvolution algorithms to the CD spectrum, the percentage of each secondary structure element in this compound can be estimated. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of molecular bonds. The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. mdpi.com Isotope editing, where specific residues like tyrosine are labeled with ¹³C, can be used to isolate the signal from a particular part of the peptide, providing site-specific structural information. springernature.comnih.gov The distinct frequencies associated with different structures allow for their quantification.
Table 2: Spectroscopic Signatures of Peptide Secondary Structures
| Secondary Structure | CD Spectral Features (nm) | FTIR Amide I Band (cm⁻¹) |
|---|---|---|
| α-Helix | Positive at ~192, Negative at ~208 & ~222 | ~1650 - 1658 |
| β-Sheet | Positive at ~195, Negative at ~217 | ~1620 - 1640 (strong), ~1680-1700 (weak) |
| β-Turn | Varies, often weak signals | ~1660 - 1685 |
| Random Coil | Strong negative band <200 | ~1640 - 1648 |
| Polyproline II Helix | Negative at ~198, Weak negative at ~226 | ~1640 - 1645 |
Computational Approaches: Molecular Dynamics (MD) Simulations and Ab Initio Calculations for Structural Prediction and Ligand Interaction Modeling
Computational methods provide a dynamic, atomistic view that complements experimental data.
Ab initio (or first-principles) calculations and semi-empirical methods like PM3 can predict molecular structures and energies based on quantum mechanics, without reliance on experimental data. jomardpublishing.comnih.gov These methods are computationally intensive but can be invaluable for understanding the intrinsic conformational preferences of a peptide. They can be used to calculate the relative energies of different conformations (e.g., folded vs. extended), map potential energy surfaces, and model the electronic structure, which is crucial for understanding reactivity and non-covalent interactions like hydrogen bonds and π-π stacking involving the tyrosine residue. jomardpublishing.comresearchgate.net
Table 3: Overview of Computational Methods for Peptide Characterization
| Technique | Principle | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) | Solves classical equations of motion for all atoms in a system. | - Simulating conformational dynamics and flexibility.
|
| Ab Initio / Quantum Mechanics | Solves the Schrödinger equation to determine electronic structure and energy. | - Predicting low-energy conformations.
|
Investigation of Conformational Preferences and Flexibility in Different Mimetic Environments
The biological activity of a peptide is often dictated by its conformation in specific environments, such as a receptor binding pocket or a cell membrane. To mimic these environments, researchers study the peptide's structure in various solvents. For example, trifluoroethanol (TFE) is a solvent known to promote and stabilize helical structures, often used to probe a peptide's intrinsic helical propensity. researchgate.net Studies on related peptides have shown a dramatic shift from a disordered or β-sheet state in aqueous buffer to a predominantly α-helical conformation in TFE/water mixtures. researchgate.net Similarly, dimethyl sulfoxide (B87167) (DMSO) is another solvent used in NMR studies that can reveal different conformational preferences compared to water. researchgate.netresearchgate.net The fluorescence of the intrinsic tyrosine residue can also serve as a probe, as its emission spectrum can change based on the polarity of its local environment, providing insights into conformational changes under different conditions. mdpi.com
Table 4: Example of Environmental Effects on Peptide Secondary Structure (Hypothetical Data for this compound based on researchgate.net)
| Solvent Environment | Predominant Secondary Structure | Rationale |
|---|---|---|
| Aqueous Buffer (pH 7.4) | Random Coil / Polyproline II Helix | Mimics physiological solution; conformation driven by hydrogen bonding with water. |
| 50% Trifluoroethanol (TFE) | α-Helix | TFE disrupts water's hydrogen bond network, promoting intra-peptide hydrogen bonds and revealing helical propensity. |
| Detergent Micelles (e.g., SDS) | Folded / Helical | Mimics the hydrophobic/hydrophilic interface of a cell membrane, often inducing a structured conformation. mdpi.com |
Probing Receptor-Bound Conformations using Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) coupled with structural insights)
Understanding how this compound interacts with its biological target is key to understanding its function. SPR and ITC are label-free biophysical techniques that provide quantitative data on these binding events.
Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where a receptor or ligand is immobilized. univr.itescholarship.org By flowing the binding partner (analyte) over the chip, one can determine the association rate constant (kₐ) and the dissociation rate constant (kd). nih.gov The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio kd/kₐ. This technique is invaluable for quantifying how tightly and how quickly this compound binds to its receptor. ox.ac.uk
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. rsc.org By titrating the peptide into a solution containing its receptor, a complete thermodynamic profile of the interaction can be obtained in a single experiment. cornell.edu This includes the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net The enthalpy change reflects the heat from making and breaking bonds (like hydrogen bonds and van der Waals interactions), while the entropy change reflects changes in the system's disorder, including conformational changes in the peptide and receptor and the release of water molecules from the binding interface. nih.gov A negative ΔH indicates an enthalpy-driven interaction, often rich in polar contacts, while a positive TΔS suggests an entropy-driven process, which can be associated with hydrophobic interactions and increased conformational flexibility upon binding. cornell.edunih.gov
Table 5: Thermodynamic and Kinetic Parameters from Binding Assays
| Parameter | Technique | Information Revealed about the Interaction |
|---|---|---|
| KD (Dissociation Constant) | SPR, ITC | Binding affinity; a lower KD indicates a stronger interaction. |
| kₐ (Association Rate) | SPR | The rate at which the peptide-receptor complex forms. |
| kd (Dissociation Rate) | SPR | The rate at which the peptide-receptor complex falls apart; stability of the complex. |
| ΔH (Enthalpy Change) | ITC | Heat change upon binding; indicates the nature of bonding forces (e.g., H-bonds). |
| ΔS (Entropy Change) | ITC | Change in disorder; reflects conformational changes and solvent reorganization. |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Trifluoroethanol | TFE |
| Dimethyl sulfoxide | DMSO |
| Tyrosine | Tyr |
| Alanine | Ala |
| Phenylalanine | Phe |
| Tryptophan | Trp |
| Leucine (B10760876) | Leu |
| Cysteine | Cys |
| Histidine | His |
| Arginine | Arg |
| Asparagine | Asn |
| Glutamic Acid | Glu |
| Lysine (B10760008) | Lys |
| Valine | Val |
| Serine | Ser |
| Threonine | Thr |
| Isoleucine | Ile |
| Proline | Pro |
| Glutamine | Gln |
| Methionine | Met |
| Glycine (B1666218) | Gly |
| Aspartic Acid | Asp |
Synthetic Methodologies and Chemical Derivatization of Tyr C Peptide Human for Research Applications
Optimized Solid-Phase Peptide Synthesis (SPPS) and Fragment Condensation Techniques for TYR-C-PEPTIDE HUMAN Production
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the chemical synthesis of peptides like this compound. acs.org The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method in SPPS. acs.orgcsic.es This approach involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. acs.org For complex or lengthy peptides, optimizing coupling reagents and strategies is often necessary to ensure high purity and yield. acs.orgcsic.es For instance, a double coupling approach using different methods like DIC-OxymaPure and HATU-DIEA can be employed to enhance the elongation of the peptide sequence. csic.es
Fragment condensation is an alternative and powerful strategy, particularly for the synthesis of longer peptides. surrey.ac.uknih.govnih.gov This method involves the synthesis of several smaller peptide fragments, which are then coupled together in solution or on a solid support to form the final, full-length peptide. nih.govnih.govgoogle.comresearchgate.net The azide-fragment condensation method has been successfully used for the synthesis of human C-peptide and its analogs. nih.gov This convergent approach can circumvent challenges associated with stepwise SPPS, such as the accumulation of deletion sequences in long syntheses. researchgate.net Strategic selection of fragment junctions is critical to minimize racemization and improve coupling efficiency. nih.gov
| Synthesis Method | Description | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain growing on a solid support. acs.org | Utilizes Fmoc/tBu protection schemes; can be optimized with various coupling reagents. acs.orgcsic.es |
| Fragment Condensation | Synthesis of smaller peptide fragments followed by their ligation to form the full peptide. nih.govnih.gov | Reduces accumulation of error sequences; azide-fragment condensation is a common technique. nih.govresearchgate.net |
Recombinant Expression Systems for this compound Production (e.g., Escherichia coli-based methodologies from genetically altered precursors)
Recombinant DNA technology offers a robust and scalable method for producing this compound. Escherichia coli is a frequently utilized host for this purpose due to its rapid growth and well-established genetic tools. iium.edu.myabbexa.com A common strategy involves the expression of a genetically altered human proinsulin precursor where a tyrosine residue is strategically introduced. nih.govosti.govsigmaaldrich.com
Specifically, a mutant proinsulin gene, such as Arg32Tyr human proinsulin, can be constructed through site-directed mutagenesis and overexpressed in E. coli. nih.govosti.gov The resulting fusion protein often accumulates in inclusion bodies, which are dense aggregates of the misfolded protein. researchgate.netgoogle.com These inclusion bodies can be isolated, solubilized, and the protein refolded. google.com Subsequent enzymatic digestion with trypsin and carboxypeptidase B cleaves the proinsulin, releasing the desired Tyr-C-peptide along with insulin (B600854). nih.govosti.gov
To facilitate purification, fusion protein strategies are often employed. researchgate.net For example, a fusion partner like a truncated asparaginase (B612624) can be used to promote the formation of inclusion bodies, simplifying initial purification steps. researchgate.net Other expression systems, such as Pichia pastoris and Saccharomyces cerevisiae, have also been used for the production of human proinsulin and C-peptide, offering advantages like post-translational modifications and secretion of the product. scispace.comnih.gov
| Expression System | Precursor | Post-Expression Processing | Key Advantages |
| Escherichia coli | Genetically altered proinsulin (e.g., Arg32Tyr mutant). nih.govosti.gov | Isolation of inclusion bodies, refolding, and enzymatic cleavage with trypsin and carboxypeptidase B. nih.govgoogle.com | High yield, rapid growth, well-understood genetics. iium.edu.my |
| Pichia pastoris | Human proinsulin cDNA. scispace.com | Secretion and proteolytic processing. scispace.com | High cell density growth, efficient secretion. iium.edu.my |
| Saccharomyces cerevisiae | Engineered proinsulin constructs. nih.gov | Secretion and enzymatic maturation. nih.gov | Well-established for commercial insulin production. scispace.com |
Strategies for Site-Specific Chemical Modification and Bioconjugation (e.g., fluorescent tagging, biotinylation, radioiodination for tracer development)
Site-specific modification of this compound is essential for creating probes and tracers for various research applications. The presence of the N-terminal tyrosine residue is particularly advantageous for radioiodination.
Radioiodination: The tyrosine residue provides a primary site for the incorporation of iodine isotopes, such as ¹²⁵I, to create radiolabeled tracers for radioimmunoassays (RIAs). nih.govosti.gov The chloramine-T method is a conventional technique used for this purpose. researchgate.net The resulting ¹²⁵I-labeled Tyr-C-peptide is a critical component of C-peptide RIA kits. nih.gov
Fluorescent Tagging: For applications like fluorescence anisotropy immunoassays or cell-based binding studies, fluorescent tags can be attached to the peptide. pnas.orgbiorxiv.org Succinimidyl esters of fluorescent dyes, such as rhodamine, can be reacted with the free amine groups on the peptide. pnas.org The N-terminus is a common site for such modifications. biorxiv.org
Biotinylation: Biotin (B1667282) can be conjugated to the peptide to create probes for avidin- or streptavidin-based detection systems. umass.eduacs.org This is often achieved by reacting a biotin derivative with available amine groups on the peptide. umass.edu Biotinylated peptides can be used as tracers to monitor coupling reactions or in competitive binding assays. umass.edu
Other Modifications: A variety of other chemical modifications can be introduced to enhance peptide properties. These include N-terminal acetylation or the formation of pyroglutamic acid to increase stability. bachem.com Site-selective modifications can also be achieved at the peptide backbone or on the side chains of other amino acids, though these are less common for the standard applications of Tyr-C-peptide. rsc.orgpnas.orgchinesechemsoc.orgacs.org
Development of Isotopic Labeling Techniques for Advanced Spectroscopic and Mechanistic Studies
Isotopic labeling is a powerful tool for detailed structural and mechanistic studies of peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
For NMR studies, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the peptide. genscript.comsigmaaldrich.com This can be achieved through the use of labeled amino acids during solid-phase synthesis, allowing for site-specific labeling. sigmaaldrich.com Alternatively, for recombinantly produced peptides, the expression host can be grown in a medium containing uniformly or selectively labeled precursors, such as ¹³C-glucose or ¹⁵N-ammonium salts. sigmaaldrich.comacs.org Isotopic labeling helps to simplify complex NMR spectra and provides crucial information for determining protein structure and dynamics. genscript.com
In the context of mass spectrometry, stable isotope-labeled C-peptide analogues serve as internal standards for accurate quantification in isotope-dilution mass spectrometry (ID-MS) assays. researchgate.netnih.gov These labeled peptides can be clearly distinguished from the endogenous, unlabeled peptide by their mass-to-charge ratio, enabling precise and reliable measurements. nih.gov
| Labeling Isotope | Application | Technique |
| ¹²⁵I | Radioimmunoassay (RIA). nih.gov | Radioiodination of the N-terminal tyrosine. nih.govresearchgate.net |
| ¹³C, ¹⁵N, ²H | NMR Spectroscopy. genscript.comsigmaaldrich.com | Incorporation during SPPS or recombinant expression. sigmaaldrich.comacs.org |
| Stable Isotopes (e.g., [M+18], [M+30]) | Isotope-Dilution Mass Spectrometry (ID-MS). nih.gov | Use as internal standards for quantification. researchgate.netnih.gov |
Chromatographic and Electrophoretic Purification Strategies for Research-Grade this compound (e.g., RP-HPLC, preparative electrophoresis)
Achieving high purity is paramount for the use of this compound in research. A combination of chromatographic and electrophoretic techniques is typically employed for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic and recombinant peptides. nih.govresearchgate.netnih.govnih.gov This technique separates peptides based on their hydrophobicity. scispace.com Peptides are loaded onto a column with a nonpolar stationary phase (e.g., C8 or C18) and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase often containing an ion-pairing agent like trifluoroacetic acid (TFA). pnas.orgmdpi.com RP-HPLC can be used in analytical, semi-preparative, and preparative scales to achieve research-grade purity (typically ≥95%). sigmaaldrich.comresearchgate.netmerckmillipore.com
Ion-Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. nih.govscispace.com This method can be a valuable step in a multi-step purification protocol, often used prior to a final RP-HPLC polishing step. nih.govscispace.com For instance, after enzymatic cleavage of a fusion protein, ion-exchange chromatography can be used to separate the target peptide from the cleavage enzymes and other impurities. researchgate.net
Preparative Electrophoresis offers an alternative or complementary purification method, separating molecules based on their mass-to-charge ratio. nih.gov While less common for routine peptide purification compared to HPLC, techniques like preparative capillary electrophoresis can provide high-resolution separations. nih.govresearchgate.net Electroendosmotic preparative gel electrophoresis has been used for the purification of high molecular weight proteins and could be adapted for peptides. unipd.it
| Purification Technique | Principle of Separation | Common Application for this compound |
| RP-HPLC | Hydrophobicity. scispace.com | Final purification step for both synthetic and recombinant peptides to achieve high purity. nih.govresearchgate.net |
| Ion-Exchange Chromatography | Net charge. nih.gov | Intermediate purification step, especially for recombinant products. researchgate.net |
| Preparative Electrophoresis | Mass-to-charge ratio. nih.gov | High-resolution fractionation, often complementary to HPLC. researchgate.net |
Mechanistic Investigations of Tyr C Peptide Human Interactions with Biological Systems in Vitro/ex Vivo
Intracellular Signal Transduction Pathway Elucidation
The binding of TYR-C-PEPTIDE HUMAN to its putative GPCR initiates a cascade of intracellular signaling events. A key early event is the activation of a pertussis toxin-sensitive G-protein, likely of the Gi/o family. nih.govnih.govphysiology.org This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govtsijournals.com
The generated IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govmdpi.comtsijournals.com This results in a rapid and transient increase in intracellular calcium concentration, a central event in C-peptide's signaling mechanism. fujifilm.comnih.govmdpi.comtsijournals.com This influx of calcium is crucial for many of the downstream effects of C-peptide. tsijournals.com In some cell systems, C-peptide signaling has been associated with a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, consistent with the involvement of a Gi-coupled receptor. nih.gov
This compound has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, which are critical regulators of various cellular processes. nih.govemjreviews.comgenome.jpthermofisher.com A prominent and consistently observed effect is the phosphorylation and activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). nih.govportlandpress.comportlandpress.com This activation is often dependent on upstream signaling components, including the activation of a GPCR and protein kinase C (PKC). nih.govnih.govportlandpress.com
In addition to the ERK1/2 pathway, C-peptide has also been found to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in specific cell types, such as human renal tubular cells and mouse lung capillary endothelial cells. nih.govportlandpress.com However, some studies report no activation of JNK by C-peptide. portlandpress.com The activation of these MAPK pathways is linked to the regulation of gene expression and other cellular responses. nih.govportlandpress.com For instance, the MEK1/2 inhibitor PD98059 can block the C-peptide-induced phosphorylation of ERK1/2. nih.govportlandpress.com
Table 3: C-Peptide-Mediated MAPK Activation
| MAPK Family Member | Activation Status | Cell Type Context |
| ERK1/2 | Consistently activated | Swiss 3T3 fibroblasts, Human renal tubular cells, Mouse lung capillary endothelial cells |
| JNK | Activated in some studies | Human renal tubular cells |
| p38 MAPK | Activated in some studies | Mouse lung capillary endothelial cells |
The intracellular signaling network activated by this compound also encompasses the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase C (PKC) pathways. nih.govportlandpress.com C-peptide stimulation leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). genome.jpcusabio.com This lipid second messenger recruits and activates the serine/threonine kinase Akt, also known as protein kinase B. nih.govnih.gov The activation of the PI3K/Akt pathway is implicated in cell survival and metabolic regulation. nih.govspandidos-publications.com
Furthermore, the diacylglycerol (DAG) produced from PLC activation is a key activator of several PKC isoforms. wikipedia.org Studies have demonstrated that C-peptide causes the translocation of specific PKC isoforms, such as PKC-delta and PKC-epsilon, to the cell membrane, which is indicative of their activation. nih.gov The activation of PKC is a crucial upstream event for the subsequent activation of the MAPK cascade. nih.govnih.gov The broad-spectrum PKC inhibitor GF109203X has been shown to abolish the C-peptide-induced phosphorylation of ERK1/2. nih.govportlandpress.com
Role in Activation of RhoA and Downstream Effectors
This compound, a modified form of human C-peptide, is implicated in the activation of the small GTPase RhoA and its downstream signaling pathways. In human renal tubular cells, C-peptide signal transduction involves the activation of RhoA, which occurs subsequent to the activation of phospholipase C and specific protein kinase C (PKC) isoforms (PKC-δ and PKC-ε). anaspec.combms.kr This activation of RhoA is part of a larger signaling cascade that also includes the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinases (JNK), as well as the parallel activation of Akt. anaspec.combms.kr
RhoA proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. tandfonline.com The activation of RhoA is facilitated by guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP. tandfonline.com Once activated, GTP-bound RhoA interacts with and activates various downstream effectors, such as Rho-associated protein kinase (ROCK) and the formin protein mDia1. tandfonline.com These effectors are crucial in regulating a multitude of cellular processes, including cytoskeletal organization, cell migration, proliferation, and gene transcription. tandfonline.comuniprot.org The activation of RhoA by C-peptide in specific cell types suggests a role for this peptide in influencing these fundamental cellular functions.
Modulation of Cellular Physiology and Gene Expression in Defined Cell Culture Models
This compound and its native counterpart, C-peptide, have demonstrated varied effects on cellular proliferation, differentiation, and apoptosis in different cell culture models. These effects often depend on the specific cell type and the surrounding conditions, such as glucose concentration.
For instance, C-peptide has been shown to stimulate the proliferation of vascular smooth muscle cells under normal glucose conditions. nih.gov Conversely, in a high-glucose environment, which mimics diabetic conditions, C-peptide can prevent the proliferation of rat aortic smooth muscle cells. oup.com This suggests a potential role in mitigating the vascular complications associated with diabetes. nih.govoup.com In human saphenous vein models, C-peptide increased the number of endothelial cells by approximately 40%. nih.gov Furthermore, in human neuroblastoma SH-SY5Y cells, C-peptide, in conjunction with insulin (B600854), exhibited a synergistic effect on cell proliferation and reduced apoptosis in cells stimulated with high glucose. oup.com
Regarding apoptosis, C-peptide has shown protective effects. It has been found to protect against tumor necrosis factor-alpha (TNF-α)-mediated apoptosis in opossum kidney proximal tubular cells by activating the nuclear factor-kappa B (NF-κB) pathway. oup.comnih.gov It also mitigates apoptosis in human endothelial cells induced by high glucose by inhibiting factors like transglutaminase activation and mitochondrial dysfunction. biomolther.org Recent studies have also indicated that C-peptide can ameliorate skin cell apoptosis induced by particulate matter (PM2.5) by inhibiting NADPH oxidation and subsequent reactive oxygen species (ROS) generation. biomolther.org
The regulation of cell differentiation is another area where peptides have shown significant influence. While direct studies on this compound are specific, the broader class of peptides is known to regulate the differentiation of various cell types, including neuronal, epidermal, and mesenchymal tissues. nih.gov For example, certain peptides can activate the differentiation of pluripotent cells and stimulate the maturation of different types of human pancreatic cells. nih.gov
Table 1: Effects of C-Peptide on Cellular Processes in Various Cell Culture Models
| Cell Type | Condition | Effect | Reference |
| Vascular Smooth Muscle Cells | Normoglycemic | Stimulates proliferation | nih.gov |
| Rat Aortic Smooth Muscle Cells | High Glucose | Prevents proliferation | oup.com |
| Human Saphenous Vein Endothelial Cells | Not specified | Increased cell number | nih.gov |
| Human Neuroblastoma SH-SY5Y Cells | High Glucose (with insulin) | Synergistic increase in proliferation, decreased apoptosis | oup.com |
| Opossum Kidney Proximal Tubular Cells | TNF-α treatment | Protects against apoptosis via NF-κB activation | oup.comnih.gov |
| Human Endothelial Cells | High Glucose | Protects against apoptosis | biomolther.org |
| Human Keratinocytes (HaCaT) | Particulate Matter 2.5 | Mitigates apoptosis | biomolther.org |
The cellular effects of peptides like this compound are underpinned by widespread changes in gene and protein expression. While specific transcriptomic and proteomic studies focused solely on this compound are not extensively detailed in the provided context, the known signaling pathways it activates provide insight into the expected changes. For example, the activation of transcription factors like NF-κB by C-peptide is known to alter the expression of numerous genes involved in inflammation, cell survival, and immune responses. nih.govoup.com
Modern analytical techniques such as RNA-sequencing (RNA-Seq) and mass spectrometry-based proteomics are powerful tools for comprehensively profiling these changes. liverpool.ac.ukelifesciences.org Such analyses on cells treated with this compound would likely reveal alterations in the expression of genes and proteins related to the signaling pathways it modulates, including those involved in cell proliferation, apoptosis, and cytoskeletal regulation. researchgate.netnih.govmdpi.com For instance, the activation of the ERK1/2 and JNK MAP kinase pathways would be expected to lead to changes in the phosphorylation status and expression of numerous downstream proteins that regulate cell cycle progression and stress responses. nih.gov
A comprehensive transcriptomic and proteomic approach would allow for the identification of novel targets and a more complete understanding of the molecular mechanisms of this compound. nih.gov This could involve comparing the gene and protein expression profiles of treated versus untreated cells across different time points and in various cell lines to build a detailed picture of the peptide's biological impact. liverpool.ac.ukmdpi.com
Effects on Cellular Proliferation, Differentiation, and Apoptosis
Influence on Ion Channel and Transporter Activity (e.g., Na+,K+-ATPase, endothelial nitric oxide synthase)
A significant aspect of this compound's biological activity is its ability to modulate the function of key ion channels and transporters, most notably the Na+,K+-ATPase pump and endothelial nitric oxide synthase (eNOS). nih.govphysiology.org
C-peptide stimulates Na+,K+-ATPase activity in various cell types, including human renal tubular cells and erythrocytes. nih.govphysiology.orgnih.gov This stimulation is achieved through a complex signaling cascade that involves a G-protein coupled receptor, an influx of Ca2+, and the activation of the ERK1/2 MAP kinase pathway. anaspec.comnih.govnih.gov The activation of ERK1/2 leads to the phosphorylation of the Na+,K+-ATPase α-subunit, which in turn promotes the translocation of both the α1 and β1 subunits from endosomal compartments to the basolateral membrane, thereby increasing the pump's activity. nih.gov The C-terminal pentapeptide of C-peptide has been shown to retain a significant portion of this stimulatory activity. nih.gov This enhanced Na+,K+-ATPase activity is linked to improved erythrocyte deformability. nih.govoup.com
In addition to the sodium pump, C-peptide also stimulates the activity of endothelial nitric oxide synthase (eNOS). physiology.orgnih.gov This effect is also dependent on an initial influx of Ca2+ and is mediated by a pertussis toxin-sensitive G-protein. nih.gov C-peptide not only activates existing eNOS but also stimulates the gene transcription of eNOS via the ERK1/2 pathway, leading to an increased cellular expression of the eNOS protein. nih.gove-dmj.org The resulting increase in nitric oxide (NO) production contributes to vascular smooth muscle relaxation and increased blood flow. nih.gov
Table 2: Influence of C-Peptide on Ion Transporters and Enzymes
| Transporter/Enzyme | Cell Type | Mechanism of Action | Consequence | Reference |
| Na+,K+-ATPase | Human Renal Tubular Cells, Erythrocytes | G-protein, Ca2+ influx, ERK1/2 activation, α-subunit phosphorylation, translocation to membrane. | Increased pump activity, improved erythrocyte deformability. | nih.govoup.comphysiology.orgnih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Endothelial Cells | G-protein, Ca2+ influx, ERK1/2 activation, increased gene transcription. | Increased NO production, vasodilation, increased blood flow. | physiology.orgnih.gove-dmj.org |
Enzymatic Degradation Pathways and Stability Profiling in Biological Milieus (in vitro/ex vivo)
The stability and degradation of peptides in biological fluids are critical factors that determine their bioavailability and duration of action. For this compound, its degradation pathways are expected to be similar to that of native human C-peptide.
Studies on the degradation of human C-peptide in serum have shown that it has a longer half-life than its biologically active C-terminal pentapeptide fragment. researchgate.net This suggests that the full-length peptide is more resistant to degradation. The degradation of the C-terminal pentapeptide in serum appears to be mediated by aminopeptidases, as evidenced by the successive loss of amino acids from the N-terminus. researchgate.net In contrast, the degradation products of the full-length C-peptide in serum are not easily distinguishable, suggesting that it is likely degraded by endopeptidases. researchgate.net
In tissue extracts, such as from the kidney, specific proteolytic cleavage sites in C-peptide have been identified. researchgate.net These cleavages often occur N-terminal to hydrophobic residues, particularly leucine (B10760876). researchgate.net One of the late degradation products identified in kidney extracts is the C-terminal hexapeptide, which is closely related to the active pentapeptide fragment. researchgate.net
The process of creating this compound involves the enzymatic digestion of a modified pro-insulin precursor using trypsin and carboxypeptidase B. sigmaaldrich.comnih.gov This process itself highlights the susceptibility of the precursor molecule to specific proteases. In a therapeutic or experimental context, the stability of this compound in various biological milieus would be a key parameter to assess. The introduction of a tyrosine residue could potentially alter its susceptibility to certain proteases compared to the native C-peptide. The degradation of synthetic peptides at the cell surface, particularly by ectoenzymes on cells like dendritic cells, is a rapid process that can involve both N- and C-terminal cleavage as well as endoproteolytic events. aai.org
Advanced Analytical and Bioanalytical Methodologies for Tyr C Peptide Human Quantification and Detection
High-Resolution Mass Spectrometry (MS) and Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for Quantitative and Qualitative Analysis in Research Samples
High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) stands as a premier analytical tool for both the qualitative and quantitative analysis of TYR-C-PEPTIDE HUMAN in research settings. nih.gov This combination offers exceptional specificity and sensitivity, allowing for the precise measurement of the peptide and its fragments. unil.chresearchgate.net
The "shotgun" or "bottom-up" proteomics approach is a prevalent strategy where proteins are broken down into peptides, which are then analyzed by mass spectrometry. acs.org For this compound, which lacks lysine (B10760008) and arginine residues, traditional trypsin digestion is not feasible. Instead, enzymes like Glu-C can be used for proteolysis to generate specific fragments for analysis. nih.gov The resulting peptide fragments are then separated using reversed-phase liquid chromatography (RPLC) before being introduced into the mass spectrometer. acs.org
High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements, which aids in the confident identification of the peptide. acs.orgacs.org Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the selected peptide ions and analyzing the resulting fragment ions, which provides sequence information and confirms the peptide's identity. researchgate.netacs.org Isotope-dilution assays (IDAs) using a stable isotope-labeled version of this compound as an internal standard are considered the gold standard for quantification, offering high precision and accuracy. merckmillipore.comnih.gov These methods have been shown to be linear over a range of concentrations and can achieve low limits of detection, making them suitable for measuring the low levels of the peptide often found in biological samples. nih.govmerckmillipore.com
Key Features of LC-MS/MS for this compound Analysis:
| Feature | Description | Reference |
| High Specificity | MS/MS allows for the unique identification of the peptide based on its mass-to-charge ratio and fragmentation pattern. | nih.govunil.ch |
| High Sensitivity | Capable of detecting very low concentrations of the peptide in complex matrices. | nih.gov |
| Quantitative Accuracy | Isotope-dilution methods provide precise and accurate quantification. | merckmillipore.comnih.gov |
| Qualitative Analysis | Provides confirmation of the peptide's amino acid sequence. | researchgate.net |
| Multiplexing Capability | Allows for the simultaneous measurement of multiple peptides or analytes. | unil.ch |
Development and Validation of Immunoassays (e.g., Radioimmunoassay (RIA), ELISA) for Research-Specific Applications
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of this compound in research due to their high throughput and sensitivity. merckmillipore.commerckmillipore.comassaygenie.comalpco.comsigmaaldrich.commybiosource.com
Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique for measuring peptide concentrations. merckmillipore.comekb.egiaea.org It involves a competitive binding reaction between a radiolabeled antigen (e.g., ¹²⁵I-Tyr-C-peptide) and an unlabeled antigen (the sample) for a limited number of specific antibodies. ekb.egnih.govresearchgate.net The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample. ekb.eg The development of an RIA for this compound requires the production of specific polyclonal or monoclonal antibodies and the synthesis of a radiolabeled tracer. ekb.egekb.egnih.gov Early RIAs for C-peptide faced challenges with specificity, but the use of synthetic human C-peptide standards and improved antibody production have enhanced their reliability. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common immunoassay format that offers high sensitivity and does not require radioactive materials. merckmillipore.comassaygenie.comalpco.comsigmaaldrich.commybiosource.com The "sandwich" ELISA is a frequently used format for C-peptide, where the peptide is captured between two specific antibodies. mybiosource.comeaglebio.com One antibody is coated onto the surface of a microplate well, and the other is linked to an enzyme. mybiosource.com The amount of enzyme activity, measured by the conversion of a substrate to a colored product, is directly proportional to the amount of C-peptide in the sample. mybiosource.com Commercially available ELISA kits for human C-peptide are widely used in research settings for quantifying the peptide in serum, plasma, and cell culture supernatants. merckmillipore.comassaygenie.comalpco.comsigmaaldrich.commybiosource.com
Comparison of RIA and ELISA for this compound:
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding with a radiolabeled tracer. ekb.egnih.gov | "Sandwich" or competitive format with an enzyme-linked antibody. mybiosource.comeaglebio.com |
| Sensitivity | High. merckmillipore.comresearchgate.net | High. assaygenie.comeaglebio.com |
| Throughput | Moderate. | High. |
| Reagents | Requires radioactive isotopes. ekb.eg | Uses stable enzyme-conjugated antibodies. mybiosource.com |
| Applications | Quantification in serum, plasma, and tissue culture media. merckmillipore.com | Quantification in serum, plasma, and other biological fluids. merckmillipore.comassaygenie.comsigmaaldrich.com |
Application of Biosensors and Microfluidic Devices for Real-Time Interaction Studies
Emerging technologies like biosensors and microfluidic devices offer promising avenues for the real-time detection and interaction studies of peptides like this compound. nih.govnih.govrsc.org These technologies provide advantages in terms of speed, portability, and the potential for continuous monitoring.
Electrochemical biosensors have been developed for the detection of tyrosine, a component of this compound. mdpi.commdpi.com These sensors often utilize enzymes like tyrosinase immobilized on an electrode surface. mdpi.com The enzymatic reaction with tyrosine produces an electroactive species that can be detected, with the signal being proportional to the tyrosine concentration. mdpi.com More advanced biosensors integrate materials like gold nanoparticles and carbon nanotubes to enhance sensitivity and performance. mdpi.com
Microneedle-based biosensors are a particularly innovative approach for minimally invasive and in-situ detection of biomarkers. nih.gov A recent study described a microneedle biosensor integrated with surface-enhanced Raman spectroscopy (SERS) for the detection of tyrosinase, demonstrating the potential for such platforms in analyzing related compounds in the skin. nih.gov
Microfluidic devices, or "lab-on-a-chip" systems, can integrate sample preparation, separation, and detection into a single small device. While specific applications for this compound are still in development, the technology holds potential for high-throughput screening and real-time analysis of peptide interactions with other molecules.
Method Validation and Standardization in Complex Research Matrices
The validation and standardization of analytical methods are crucial to ensure the accuracy, reliability, and comparability of this compound measurements, especially in complex biological matrices like plasma, serum, and tissue extracts. unil.chnih.govngsp.org
Method validation for quantitative assays typically involves assessing several key parameters:
Precision: The closeness of agreement between independent test results. This is usually expressed as the coefficient of variation (CV) for intra- and inter-assay measurements. researchgate.netannlabmed.organnlabmed.org
Accuracy: The closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies by spiking a known amount of the analyte into the matrix. nih.govresearchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. merckmillipore.comresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unil.ch
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. researchgate.netcigb.edu.cu
The inherent complexity of biological samples can introduce matrix effects, which can interfere with the analysis. unil.ch Therefore, sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), and immunoaffinity purification are often employed to remove interfering substances and enrich the target peptide. nih.govnih.govannlabmed.org
Standardization efforts for C-peptide measurements have been undertaken by organizations like the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) to harmonize results from different laboratories and assay methods. nih.govngsp.orgdiabetesjournals.orgcpeptide.org This involves the use of certified reference materials and comparison with reference measurement procedures, such as isotope dilution-mass spectrometry (ID-MS). nih.govngsp.org
Key Validation Parameters:
| Parameter | Definition | Importance |
| Precision | Agreement between repeated measurements. | Ensures reproducibility of results. researchgate.netannlabmed.org |
| Accuracy | Closeness to the true value. | Ensures the correctness of the measurement. nih.govresearchgate.net |
| Linearity | Proportionality of signal to concentration. | Defines the working range of the assay. merckmillipore.comresearchgate.net |
| LOQ | Lowest quantifiable concentration. | Determines the sensitivity of the method. nih.govresearchgate.net |
| Selectivity | Ability to measure only the target analyte. | Prevents interference from other substances. unil.ch |
| Stability | Analyte integrity over time and conditions. | Ensures sample quality does not degrade. researchgate.netcigb.edu.cu |
Impact of Synthetic Byproducts (e.g., TFA salts) on Experimental Outcomes and Assay Performance
Synthetic peptides are commonly produced using solid-phase peptide synthesis (SPPS). genscript.comlcms.cz A crucial step in this process is the cleavage of the peptide from the solid support and the removal of protecting groups, which is often achieved using strong acids like trifluoroacetic acid (TFA). genscript.comgenscript.com As a result, synthetic peptides are often delivered as TFA salts. genscript.comgenscript.com
The presence of residual TFA as a counter-ion can significantly impact experimental outcomes. genscript.comgenscript.comnih.gov TFA has been shown to interfere with cellular assays, sometimes inhibiting cell proliferation and at other times stimulating it. genscript.comgenscript.com This can introduce variability and lead to false positive or negative results. genscript.com Furthermore, TFA can interfere with certain analytical techniques. For instance, in infrared (IR) spectroscopy, the strong absorbance of TFA can overlap with the amide I band of the peptide, complicating secondary structure analysis. genscript.comresearchgate.net
Other synthetic byproducts, such as truncated or modified peptide sequences, can also be present as impurities in the final product. lcms.cznih.govtaylorfrancis.com These impurities can affect the accuracy of quantification and may have unintended biological activity, confounding experimental results. nih.gov Therefore, it is essential to use highly purified peptides and to be aware of the potential effects of any residual synthetic byproducts. Techniques like reversed-phase HPLC and mass spectrometry are used to assess the purity of synthetic peptides. taylorfrancis.comnih.gov The peptide content of a lyophilized powder, which is the actual percentage of the target peptide by weight, should also be considered when preparing solutions of known concentrations. unil.ch
Potential Effects of TFA Salts on Assays:
| Effect | Description | Reference |
| Cellular Assay Interference | Can inhibit or stimulate cell growth, leading to variable results. | genscript.comgenscript.com |
| Spectroscopic Interference | The TFA signal can mask the peptide signal in techniques like IR spectroscopy. | genscript.com |
| pH Alteration | As a strong acid, TFA can lower the pH of peptide solutions and assay buffers. | genscript.com |
| Biological Activity | TFA itself can have biological effects, such as acting as an allosteric regulator of receptors. | genscript.com |
Pre Clinical Research Directions and Conceptual Frameworks for Tyr C Peptide Human Research
Investigation of TYR-C-PEPTIDE HUMAN in Mechanistic In Vitro and Ex Vivo Models of Disease Pathophysiology
The investigation of this compound in mechanistic in vitro and ex vivo models is crucial for elucidating its role in the pathophysiology of diseases, particularly diabetes and its complications. These models provide a controlled environment to dissect the molecular and cellular effects of the peptide.
In Vitro Models:
Primary Cell Cultures: Primary human cell cultures are invaluable for studying the direct effects of Tyr-C-peptide on specific cell types implicated in diabetic complications. For instance, studies using human renal mesangial cells have shown that C-peptide can induce cell proliferation by activating Src-kinase, PI-3 kinase, and ERK1/2 pathways. mdpi.com Similarly, human aortic endothelial cells (HAECs) have been used to demonstrate the anti-inflammatory and potential anti-atherogenic properties of C-peptide through the reduction of endothelial dysfunction markers. portlandpress.com The use of human umbilical vein endothelial cells (HUVECs) has revealed that C-peptide can stimulate the release of nitric oxide (NO), a key molecule in vasodilation. nih.gov
Cell Lines: Immortalized cell lines offer a more readily available and reproducible system for initial screening and mechanistic studies. For example, C2C12 myotubes are utilized to investigate the effects of C-peptide on muscle atrophy. researchgate.net
Stem Cell-Derived Models: The advent of induced pluripotent stem cells (iPSCs) and embryonic stem cells (hESCs) has opened new avenues for disease modeling. mdpi.com These cells can be differentiated into various cell types, such as pancreatic beta cells, providing a platform to study the role of C-peptide in beta-cell function and survival under hyperglycemic conditions. mdpi.com One study demonstrated that aggregating human liver stem-like cells (HLSCs) could be prompted to differentiate into insulin-producing cells that also secreted C-peptide in response to high glucose. mdpi.com
Ex Vivo Models:
Isolated Organ Models: Isolated and perfused organ systems, such as the kidney or heart, allow for the study of C-peptide's effects on organ function in a more integrated system than cell culture. While specific ex vivo studies on this compound are not extensively detailed in the provided results, the principle of using such models is well-established in physiological research. These models would be instrumental in corroborating in vitro findings regarding C-peptide's influence on processes like glomerular filtration and myocardial contractility.
The table below summarizes key in vitro models and the observed effects of C-peptide:
| Model System | Cell Type | Key Findings |
| Primary Cell Cultures | Human Renal Mesangial Cells | C-peptide induces proliferation via Src-kinase, PI-3 kinase, and ERK1/2 activation. mdpi.com |
| Human Aortic Endothelial Cells (HAECs) | C-peptide reduces markers of endothelial dysfunction, suggesting anti-inflammatory and anti-atherogenic effects. portlandpress.com | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | C-peptide stimulates nitric oxide (NO) release. nih.gov | |
| Cell Lines | C2C12 Myotubes | Used to study the effects of C-peptide on muscle atrophy. researchgate.net |
| Stem Cell-Derived Models | Human Liver Stem-Like Cells (HLSCs) | Differentiated into insulin- and C-peptide-producing cells in response to glucose. mdpi.com |
These models are essential for dissecting the complex and sometimes contradictory roles of C-peptide, which can exhibit both protective and potentially pro-atherogenic effects depending on the cellular context and concentration. nih.govahajournals.org
Exploration of this compound as a Research Tool for Probing Receptor Function and Ligand Interactions
The exploration of this compound as a research tool is intrinsically linked to the ongoing quest to identify its specific receptor and unravel the intricacies of its binding and signaling mechanisms. While a definitive receptor for C-peptide remains elusive, its biological activity strongly suggests the existence of one, likely a G-protein-coupled receptor (GPCR). portlandpress.comnih.gov
Probing Receptor Binding and Function:
Radiolabeled Ligands: The use of radiolabeled Tyr-C-peptide, such as ¹²⁵I-Tyr-C-peptide, has been instrumental in tracing its in vivo distribution and binding to various tissues. diva-portal.orgnih.gov These studies have shown significant accumulation in the kidneys, providing a basis for investigating its renal effects. diva-portal.org The attachment of a tyrosine residue for iodination is a common strategy in receptor binding studies. nih.gov
Site-Directed Mutagenesis: This technique is crucial for identifying specific amino acid residues on a putative receptor that are critical for C-peptide binding. By systematically mutating residues in a candidate receptor and observing changes in ligand binding affinity, researchers can map the interaction sites. nih.govpnas.org For example, studies on the human endothelin type A receptor have utilized this approach to pinpoint residues important for ligand selectivity. pnas.org
Peptide Analogs and Fragments: Synthesizing various analogs and fragments of Tyr-C-peptide helps to identify the key structural motifs responsible for its biological activity. researchgate.netumich.edu Studies have indicated that the C-terminal pentapeptide of C-peptide may retain a significant portion of the full-length peptide's activity. diva-portal.org This allows for the design of smaller, potentially more stable, and specific probes for receptor interaction studies.
Phage Display: This powerful technique can be used to screen vast libraries of peptides to identify those that bind to a target receptor. mdpi.com This approach could be employed to discover novel peptide ligands for the C-peptide receptor, which could in turn be used as tools to further characterize its function. mdpi.com
The table below highlights different approaches using Tyr-C-peptide as a research tool:
| Research Approach | Description | Application in C-Peptide Research |
| Radiolabeling | Attaching a radioactive isotope to the peptide to trace its binding and distribution. | ¹²⁵I-Tyr-C-peptide used to study tissue localization, particularly in the kidney. diva-portal.orgnih.gov |
| Site-Directed Mutagenesis | Altering specific amino acids in a potential receptor to assess their role in ligand binding. | A key technique to map the binding pocket of the yet-to-be-identified C-peptide receptor. nih.govpnas.org |
| Peptide Analogs | Synthesizing modified versions of the peptide to determine structure-activity relationships. | The C-terminal fragment of C-peptide has been shown to be functionally important. diva-portal.org |
| Phage Display | A method for discovering new peptide ligands for a target receptor from a large library. | Could be used to identify novel binders to the C-peptide receptor, aiding in its characterization. mdpi.com |
The ongoing efforts to understand Tyr-C-peptide's interaction with its cellular targets are fundamental to clarifying its physiological and pathophysiological roles.
Theoretical Modeling of this compound Behavior in Biological Contexts and Predictive Bioactivity Studies
Theoretical modeling and predictive bioactivity studies are becoming increasingly important in peptide research, offering a computational lens to understand and anticipate the behavior of molecules like this compound in complex biological systems.
Computational Approaches:
Molecular Dynamics (MD) Simulations: These simulations provide insights into the conformational dynamics of Tyr-C-peptide in different environments, such as in aqueous solution or near a cell membrane. mdpi.com Understanding the peptide's flexibility and preferred conformations is crucial for predicting how it might interact with a receptor. mdpi.com Studies on the insulin (B600854) family of peptides have used MD simulations to explore the role of terminal regions in receptor binding. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (Tyr-C-peptide) when bound to a receptor to form a stable complex. mdpi.com Although the C-peptide receptor has not been definitively identified, docking studies can be performed with candidate receptors, such as GPR146, or with homology models of potential receptors. diva-portal.orgmdpi.com These studies can help to refine hypotheses about the binding site and key interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oup.com For Tyr-C-peptide, QSAR could be used to predict the bioactivity of novel analogs based on their physicochemical properties, such as hydrophobicity, electronic distribution, and steric parameters.
In Silico Bioactivity Prediction: Various web-based tools and databases, such as BIOPEP-UWM™ and PepRank, can predict the potential biological activities of a peptide sequence based on existing knowledge. mdpi.com These tools can screen for potential antioxidant, antihypertensive, or other activities, guiding experimental validation. mdpi.com For instance, the presence of a tyrosine residue at the C-terminus has been associated with strong radical-scavenging activity. nih.gov
The following table outlines the application of theoretical modeling in Tyr-C-peptide research:
| Modeling Technique | Description | Potential Application for this compound |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand conformational changes over time. | Predicting the flexibility and receptor-binding conformations of Tyr-C-peptide. mdpi.com |
| Molecular Docking | Predicts the binding orientation of a ligand to its receptor. | Investigating potential interactions with candidate receptors. mdpi.com |
| QSAR | Relates the chemical structure of a molecule to its biological activity. | Predicting the bioactivity of newly designed Tyr-C-peptide analogs. oup.com |
| In Silico Prediction | Uses databases and algorithms to forecast potential biological functions of a peptide sequence. | Screening for novel activities and guiding experimental research. mdpi.com |
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the research and development process for peptide-based therapeutics inspired by this compound.
Future Avenues in Peptide Design and Engineering Inspired by this compound for Enhanced Research Utility
The unique biological activities of this compound provide a foundation for designing and engineering novel peptides with enhanced stability, specificity, and therapeutic potential for research purposes.
Strategies for Peptide Design and Engineering:
Incorporation of Unnatural Amino Acids: Replacing certain amino acids with their D-isomers or other non-canonical amino acids can increase the peptide's resistance to proteolytic degradation, a major challenge for peptide therapeutics. nih.govunivie.ac.at This can prolong the peptide's half-life and improve its bioavailability.
Cyclization: Cyclizing the peptide backbone can enhance its structural stability, receptor binding affinity, and resistance to enzymes. nih.govnih.gov This can be achieved through various chemical strategies, such as forming disulfide or dithioether bridges. umich.edu
Peptidomimetics: This involves designing molecules that mimic the essential structural features of a peptide but with a modified backbone to improve its drug-like properties. frontiersin.org Peptidomimetics can be designed to mimic specific secondary structures, such as α-helices or β-sheets, that are important for receptor interaction. frontiersin.org
Structure-Guided Design: As more is understood about the structure-activity relationship of Tyr-C-peptide, researchers can use this knowledge to rationally design new peptides with improved properties. researchgate.net This may involve modifying key residues to enhance receptor binding or selectivity.
Computational Design: Advanced computational methods, including de novo design and machine learning algorithms, can be used to generate and screen large virtual libraries of peptides to identify candidates with desired characteristics. researchgate.net
The table below summarizes future directions in peptide design inspired by Tyr-C-peptide:
| Design Strategy | Rationale | Desired Outcome for Research Utility |
| Unnatural Amino Acids | Increase resistance to enzymatic degradation. nih.gov | Longer-lasting and more stable research tools. |
| Cyclization | Enhance structural stability and receptor binding. nih.gov | More potent and specific probes for receptor studies. |
| Peptidomimetics | Improve drug-like properties such as bioavailability. frontiersin.org | Development of lead compounds for further pre-clinical testing. |
| Structure-Guided Design | Rationally modify the peptide based on known structure-activity relationships. researchgate.net | Peptides with optimized affinity and selectivity for their target. |
| Computational Design | Use algorithms to design and screen novel peptide sequences. researchgate.net | Rapid identification of promising new peptide candidates for synthesis and testing. |
These advanced design and engineering strategies hold the promise of transforming Tyr-C-peptide from a research subject into a template for the development of novel and more effective research tools and potential therapeutic agents.
Q & A
Q. What are the standard analytical methods for characterizing TYR-C-PEPTIDE HUMAN's physicochemical properties?
Methodological Answer: Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight verification, and circular dichroism (CD) spectroscopy to analyze secondary structure. Stability studies under varying pH and temperature conditions are critical for validating formulation integrity .
How can researchers formulate a focused research question on this compound using the PICO framework?
Methodological Answer: Apply the PICO framework:
- P (Population): Target biological system (e.g., specific cell lines or animal models).
- I (Intervention): Administration of this compound at defined concentrations.
- C (Comparison): Control groups (e.g., scrambled peptide or untreated samples).
- O (Outcome): Measurable endpoints (e.g., receptor binding affinity or gene expression changes). This structure ensures specificity and testability .
Q. What strategies ensure rigorous literature reviews on this compound?
Methodological Answer: Prioritize primary sources from databases like PubMed or EMBASE, using Boolean operators (e.g., "this compound AND receptor interaction"). Critically evaluate studies for methodological rigor, sample sizes, and reproducibility. Avoid over-reliance on review articles to minimize secondary bias .
Q. What ethical considerations apply to preclinical studies involving this compound?
Methodological Answer: Adhere to ICH guidelines for humane animal use, including justification of sample sizes and minimization of distress. For human-derived samples, obtain informed consent and ensure anonymization. Document approvals from institutional review boards (IRBs) or ethics committees .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?
Methodological Answer: Conduct a systematic review to identify variability sources (e.g., buffer conditions, assay platforms). Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Control for batch-to-batch peptide variability via stringent quality checks .
Q. What experimental designs optimize this compound synthesis to minimize misfolding?
Methodological Answer: Use solid-phase peptide synthesis with real-time monitoring (e.g., HPLC-MS). Optimize folding conditions (e.g., redox buffers for disulfide bond formation). Validate structural integrity via nuclear magnetic resonance (NMR) or X-ray crystallography .
Q. How can multi-omics data be integrated to elucidate this compound's role in cellular pathways?
Methodological Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics data using bioinformatics pipelines (e.g., pathway enrichment via KEGG or Reactome). Validate hypotheses with CRISPR/Cas9 knockout models or siRNA silencing .
Q. What in silico approaches predict novel interactions between this compound and uncharacterized targets?
Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using peptide structural models. Validate predictions with molecular dynamics (MD) simulations to assess binding stability. Confirm experimentally via pull-down assays or co-immunoprecipitation .
Q. How should researchers address low reproducibility in this compound functional assays?
Methodological Answer: Standardize protocols using SOPs (Standard Operating Procedures) and reference materials. Implement blinded analyses and include internal controls. Publish negative results to reduce publication bias .
Q. What mechanistic studies validate this compound's therapeutic potential in complex disease models?
Methodological Answer: Use patient-derived organoids or 3D co-culture systems to mimic in vivo conditions. Combine genetic (e.g., RNA-seq) and functional (e.g., calcium imaging) assays. Compare outcomes to existing therapeutics using non-inferiority statistical designs .
Methodological Frameworks and Tools
- PICO (Population, Intervention, Comparison, Outcome): For structuring hypothesis-driven studies .
- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): To evaluate research question viability .
- SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type): For qualitative or mixed-methods studies .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
